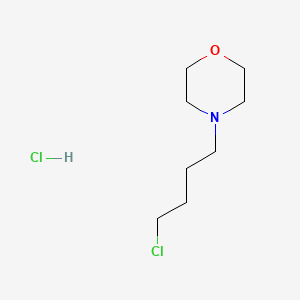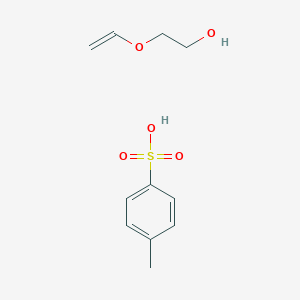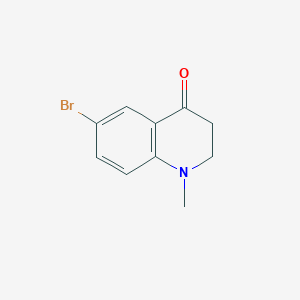![molecular formula C6H15NO3 B3318133 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol CAS No. 98961-86-5](/img/structure/B3318133.png)
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol
Descripción general
Descripción
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is an organic compound with the molecular formula C6H15NO3 . It is a liquid at room temperature . This compound is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality . It is also known as 2- (2-N ,N -Dimethylaminoethoxy)ethanol, N ,N -Dimethyl-2- (2-aminoethoxy)ethanol, N ,N -Dimethyl [2- (2-hydroxyethoxy)ethyl]amine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: (CH3)2NCH2CH2OCH2CH2OH . The compound has a molecular weight of 133.19 . The SMILES string representation is CN©CCOCCO .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.442 (lit.) . The boiling point is 95 °C/15 mmHg (lit.) , and the density is 0.954 g/mL at 25 °C (lit.) .Mecanismo De Acción
The mechanism of action of 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is generally well tolerated in animal studies. It has been reported to have a short half-life in the body and is rapidly eliminated through urine. This compound has also been shown to have a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound also has a low toxicity profile, making it safe for use in animal studies. However, this compound has limited solubility in some organic solvents, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol. One area of interest is the development of this compound-based metal complexes for catalytic reactions. Another area of research is the investigation of this compound as a chiral auxiliary for asymmetric synthesis of organic compounds. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. This compound has also been investigated as a potential chiral auxiliary for asymmetric synthesis of organic compounds. In addition, this compound has been used as a ligand in the synthesis of metal complexes for catalytic reactions.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,2-dimethoxyethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-9-6(10-2)5-7-3-4-8/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBVYLVIVCKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


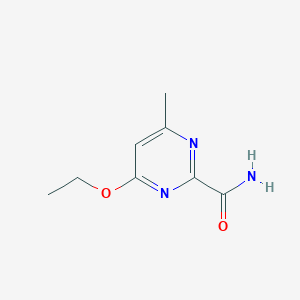
![2-(p-Tolyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B3318080.png)
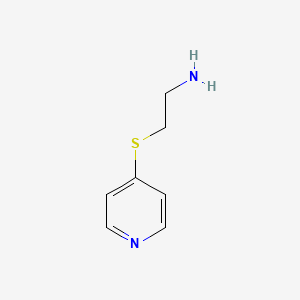


![1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3318118.png)

![Methyl[1-(naphthalen-1-yl)ethyl]amine](/img/structure/B3318146.png)
